molecular formula C17H19NO2 B097222 Methylapogalanthamine CAS No. 18126-83-5

Methylapogalanthamine

Cat. No. B097222
CAS RN: 18126-83-5
M. Wt: 269.34 g/mol
InChI Key: ZGZXDJPQXTUPSG-UHFFFAOYSA-N
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Description

Methylapogalanthamine (MAG) is a natural product that belongs to the Amaryllidaceae family and is found in several plants, including Lycoris radiata, Zephyranthes candida, and Narcissus tazetta. MAG has gained significant attention in recent years due to its unique chemical structure and potential therapeutic applications in various diseases.

Mechanism Of Action

The mechanism of action of Methylapogalanthamine is not fully understood. However, several studies have suggested that Methylapogalanthamine exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. Additionally, Methylapogalanthamine has been reported to interact with several cellular targets, including DNA, RNA, and proteins, thereby regulating various cellular processes.

Biochemical And Physiological Effects

Methylapogalanthamine has been reported to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-angiogenic effects. Additionally, Methylapogalanthamine has been reported to regulate several metabolic pathways, including the AMPK and mTOR pathways, thereby regulating energy metabolism and cellular homeostasis.

Advantages And Limitations For Lab Experiments

Methylapogalanthamine has several advantages for lab experiments, including its availability in large quantities, high purity, and low toxicity. Additionally, Methylapogalanthamine can be easily synthesized through biosynthesis, making it a cost-effective and eco-friendly option. However, Methylapogalanthamine also has some limitations, including its poor solubility in water and its instability under certain conditions, making it challenging to work with in some experiments.

Future Directions

Several future directions can be explored regarding Methylapogalanthamine, including its potential therapeutic applications in various diseases, its mechanism of action, and its optimization for lab experiments. Additionally, the development of novel synthetic methods for Methylapogalanthamine and the exploration of its analogs can also be potential future directions. Overall, Methylapogalanthamine holds significant promise as a potential therapeutic agent in various diseases, and further research is needed to explore its full potential.

Synthesis Methods

Methylapogalanthamine can be synthesized through various methods, including chemical synthesis and biosynthesis. The chemical synthesis of Methylapogalanthamine involves the use of several reagents and solvents, making it a complex and time-consuming process. On the other hand, biosynthesis involves the use of plant cell cultures, which can produce Methylapogalanthamine in large quantities and with high purity. The biosynthesis of Methylapogalanthamine has gained significant attention due to its cost-effectiveness and eco-friendliness.

Scientific Research Applications

Methylapogalanthamine has shown potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Several studies have reported that Methylapogalanthamine exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, Methylapogalanthamine has shown neuroprotective effects by reducing oxidative stress and inflammation in several neurodegenerative disease models. Moreover, Methylapogalanthamine has shown promising antimicrobial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.

properties

CAS RN

18126-83-5

Product Name

Methylapogalanthamine

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-methoxy-9-methyl-9-azatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-3-ol

InChI

InChI=1S/C17H19NO2/c1-18-10-9-12-5-3-4-6-14(12)16-13(11-18)7-8-15(20-2)17(16)19/h3-8,19H,9-11H2,1-2H3

InChI Key

ZGZXDJPQXTUPSG-UHFFFAOYSA-N

SMILES

CN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)OC

Canonical SMILES

CN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)OC

Other CAS RN

18126-83-5

Related CAS

24620-67-5 (hydrochloride)

synonyms

methylapogalanthamine
methylapogalanthamine hydrochloride

Origin of Product

United States

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